

Application Note: NMR Spectroscopic Characterization of 2-Chloro-4-morpholinobenzoic acid

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Compound of Interest

Compound Name: 2-Chloro-4-morpholinobenzoic acid

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Introduction

2-Chloro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid containing a morpholine moiety. As a molecule with potential applications in medicinal chemistry and materials science, detailed structural elucidation is crucial for its development and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of such organic molecules in solution. This document provides a detailed protocol and predicted data for the characterization of **2-Chloro-4-morpholinobenzoic acid** using ^1H and ^{13}C NMR spectroscopy.

Principle of NMR Characterization

Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ^1H and ^{13}C absorb and re-emit electromagnetic radiation at specific frequencies.^[1] The exact frequency, or chemical shift (δ), is highly dependent on the local electronic environment of the nucleus, providing detailed information about the molecular structure.^[1] By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity of atoms within a molecule can be determined.

Predicted NMR Spectroscopic Data

Due to the absence of publicly available experimental NMR data for **2-Chloro-4-morpholinobenzoic acid**, the following tables present predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on known spectral data for structurally related compounds, including 2-chlorobenzoic acid and various N-substituted morpholines.[1][2] The numbering convention used for the assignments is shown in the chemical structure diagram below.

Predicted ¹H NMR Data for **2-Chloro-4-morpholinobenzoic acid**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Integration
H-3	7.8 - 8.1	d	1H
H-5	7.0 - 7.2	dd	1H
H-6	6.9 - 7.1	d	1H
H-8, H-12	3.7 - 3.9	t	4H
H-9, H-11	3.2 - 3.4	t	4H
COOH	12.0 - 13.5	br s	1H

Predicted ¹³C NMR Data for **2-Chloro-4-morpholinobenzoic acid**

Carbons	Predicted Chemical Shift (δ , ppm)
C-1	128 - 132
C-2	132 - 135
C-3	130 - 133
C-4	150 - 155
C-5	115 - 118
C-6	112 - 115
C-7 (C=O)	165 - 170
C-8, C-12	66 - 68
C-9, C-11	48 - 52

Experimental Protocols

A detailed methodology for the NMR characterization of **2-Chloro-4-morpholinobenzoic acid** is provided below.

I. Sample Preparation

- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6), or Methanol-d₄ (CD_3OD).^{[3][4]} The choice of solvent can affect the chemical shifts, particularly for the carboxylic acid proton.^{[5][6]}
- Sample Concentration: For a standard ¹H NMR spectrum, dissolve 5-25 mg of **2-Chloro-4-morpholinobenzoic acid** in 0.6-0.7 mL of the chosen deuterated solvent.^[4] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended.^[4]
- Sample Transfer: Prepare the sample in a clean, dry vial. Once dissolved, filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.^[7]

- Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as Tetramethylsilane (TMS) can be added (0.03% v/v). TMS is assigned a chemical shift of 0.00 ppm.[8]

II. NMR Data Acquisition

- Instrumentation: NMR spectra should be recorded on a spectrometer with a proton frequency of at least 400 MHz for good signal dispersion.[2]
- ¹H NMR Acquisition Parameters:
 - Number of Scans: 8 to 16 scans are typically sufficient.
 - Relaxation Delay: A delay of 1-2 seconds between scans is recommended.
 - Spectral Width: A spectral width of approximately 16 ppm is appropriate.
- ¹³C NMR Acquisition Parameters:
 - Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
 - Pulse Program: A proton-decoupled pulse sequence should be used to simplify the spectrum to single lines for each unique carbon.
 - Spectral Width: A spectral width of around 220 ppm is standard.

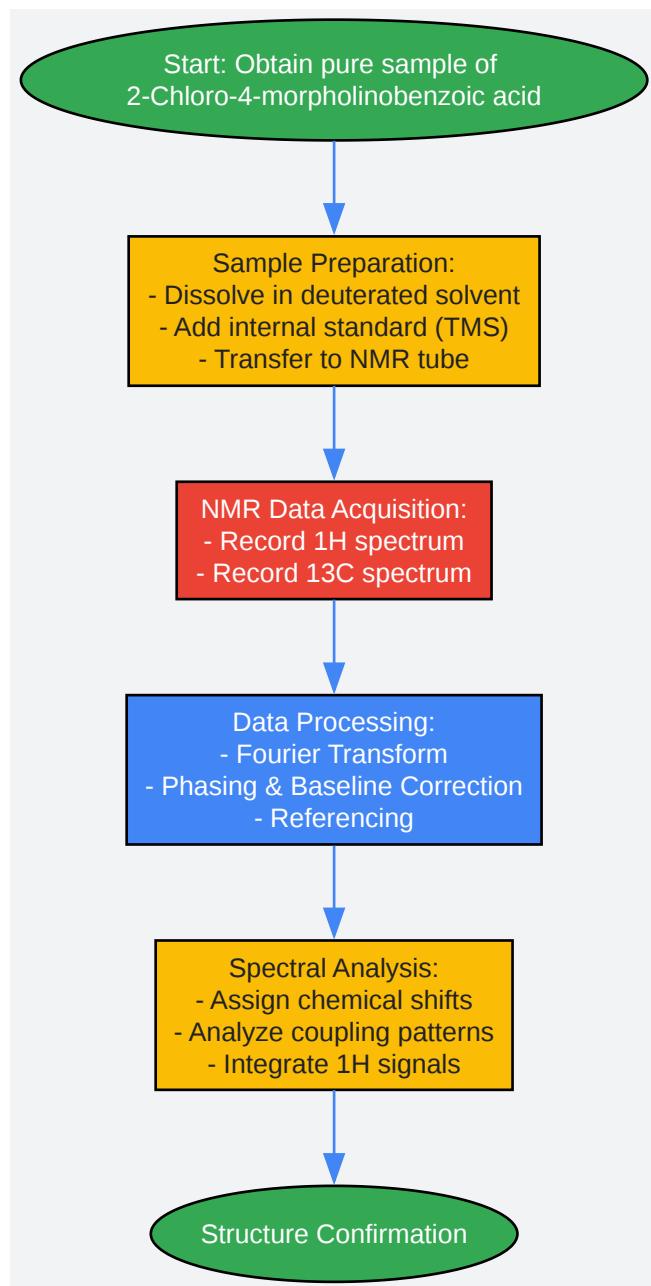
III. Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
- Phasing: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode.
- Baseline Correction: A baseline correction should be applied to obtain a flat baseline.

- Referencing: The spectrum should be referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integration: For the ^1H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
- Peak Picking: Identify and label the chemical shift of each peak in both the ^1H and ^{13}C spectra.

Visualizations

Caption: Chemical structure of **2-Chloro-4-morpholinobenzoic acid** with atom numbering for NMR assignments.



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Caption: Experimental workflow for the NMR characterization of **2-Chloro-4-morpholinobenzoic acid**.

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